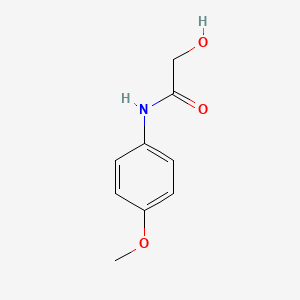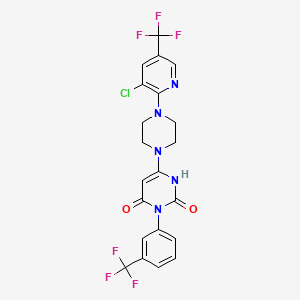
4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C21H16ClF6N5O2 and its molecular weight is 519.83. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Compounds structurally related to the specified chemical have been explored for their metabolism, excretion, and pharmacokinetics across different species, including humans. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development. For instance, the metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor were examined in rats, dogs, and humans, revealing significant insights into its metabolic pathways and elimination processes (Sharma et al., 2012).
Antimicrobial Activities
The antimicrobial potential of pyrimidinone and piperazine derivatives has been a subject of interest. Research into these compounds has led to the identification of new antimicrobial agents effective against a variety of pathogens. The synthesis and evaluation of such derivatives highlight their potential use in developing novel antimicrobial therapies (Merugu et al., 2010).
Synthesis and Chemical Reactions
The chemical synthesis of compounds containing pyrimidinone and piperazine units, along with their reactions under various conditions, is crucial for the creation of pharmacologically active molecules. Studies have demonstrated the synthesis of new derivatives under microwave irradiation, offering a rapid and efficient method for producing compounds with potential biological activities (Abdalha et al., 2011).
Antioxidant Properties
Derivatives of pyrimidinones with added functional groups have been investigated for their antioxidant properties, which are vital for the prevention and treatment of oxidative stress-related diseases. These studies have led to the identification of multifunctional antioxidants that could be beneficial in treating age-related conditions (Jin et al., 2010).
Propiedades
IUPAC Name |
6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF6N5O2/c22-15-9-13(21(26,27)28)11-29-18(15)32-6-4-31(5-7-32)16-10-17(34)33(19(35)30-16)14-3-1-2-12(8-14)20(23,24)25/h1-3,8-11H,4-7H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHZQQRARXZTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104858 |
Source


|
| Record name | 4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-6-hydroxy-1-[3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone | |
CAS RN |
339012-76-9 |
Source


|
| Record name | 4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-6-hydroxy-1-[3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)
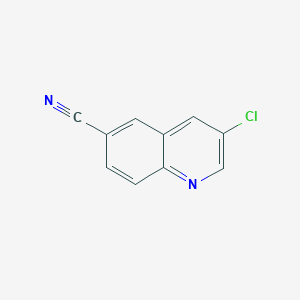
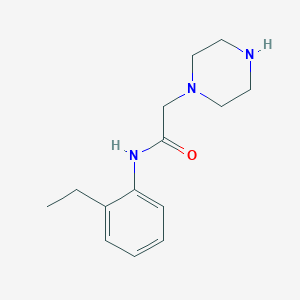

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
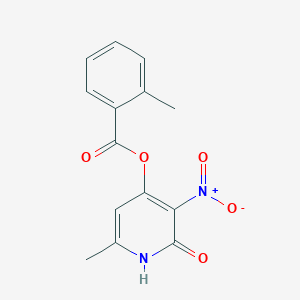
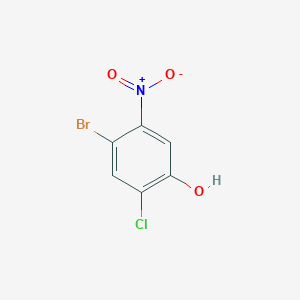
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
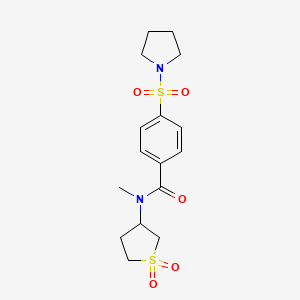
![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)
